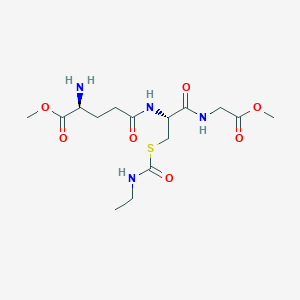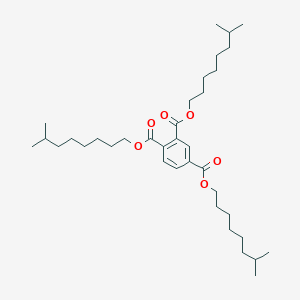
3-アミノフタルイミド
概要
説明
3-Aminophthalimide is an organic compound with the molecular formula C₈H₆N₂O₂. It is characterized by the presence of both amino and phthalimide functional groups. This compound appears as a white to light yellow crystalline powder and is known for its applications in various chemical processes .
科学的研究の応用
3-Aminophthalimide has garnered attention due to its versatility in scientific research and industrial practices. Its applications include:
Coordination Chemistry: Functions as a ligand in coordination complexes.
Peptide Synthesis: Serves as a substrate for peptide synthesis.
Dye Creation: Acts as a precursor in the synthesis of dyes.
Organic Synthesis: Used as a catalyst in various organic reactions.
Heterocycle Synthesis: Serves as a reagent in the synthesis of heterocyclic compounds
作用機序
Target of Action
It is known that api is a stable precursor of luminol , a compound widely used in chemiluminescence-based assays. This suggests that API may interact with similar targets as luminol, such as reactive oxygen species or enzymes that produce them.
Mode of Action
API is used in direct chemiluminescence-based cellular bioassays . In these assays, API-coupled reporter molecules are detected chemiluminometrically after treatment with hydrazine, which converts the API label to luminol . The luminol then reacts with a peroxide in the presence of a catalyst to produce light, a process that can be measured and quantified.
Result of Action
The molecular and cellular effects of API’s action are primarily related to its role as a precursor to luminol in chemiluminescence-based assays . When API is converted to luminol and reacts with a peroxide, it produces light. This light can be measured and used to quantify the presence of the peroxide, providing a useful tool for studying various biological processes.
Action Environment
The action, efficacy, and stability of API can be influenced by various environmental factors. For example, the conversion of API to luminol requires the presence of hydrazine . Additionally, the chemiluminescent reaction of luminol is dependent on the presence of a peroxide and a catalyst. Therefore, the environment in which API is used can significantly impact its effectiveness.
生化学分析
Biochemical Properties
3-Aminophthalimide plays a significant role in biochemical reactionsThe nature of these interactions is largely dependent on the biochemical context in which 3-Aminophthalimide is present .
Cellular Effects
3-Aminophthalimide may be used in direct chemiluminescent cellular bioassays This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminophthalimide can be synthesized through the hydrogenation of 3-nitrophthalimide in the presence of methanol and a palladium-carbon catalyst. This reaction typically occurs under controlled conditions to ensure the complete reduction of the nitro group to an amino group .
Industrial Production Methods: In industrial settings, the synthesis of 3-Aminophthalimide often involves the reaction of phthalic anhydride with primary amines. This reaction can be catalyzed by acids such as sulphamic acid and conducted at elevated temperatures (110°C) to achieve high yields . Microwave-assisted synthesis is another method used to produce 3-Aminophthalimide, where the reaction is carried out at temperatures ranging from 150°C to 250°C for a short duration (3-10 minutes) .
化学反応の分析
Types of Reactions: 3-Aminophthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form derivatives such as 3-bromophthalimide.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium-carbon catalyst in methanol.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: 3-Bromophthalimide.
Substitution: Various substituted phthalimide derivatives.
類似化合物との比較
- 3-Nitrophthalimide
- 3-Bromophthalimide
- 4-Aminophthalimide
- N-Aminophthalimide
Comparison: 3-Aminophthalimide is unique due to its dual functional groups (amino and phthalimide), which confer distinct reactivity and versatility in various chemical reactions. Compared to its analogs, such as 3-Nitrophthalimide and 3-Bromophthalimide, 3-Aminophthalimide is more reactive in reduction and substitution reactions .
特性
IUPAC Name |
4-aminoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBONCZDJQXPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062486 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2518-24-3 | |
| Record name | 3-Aminophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2518-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002518243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)





